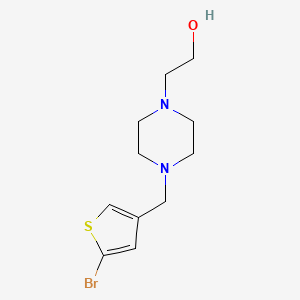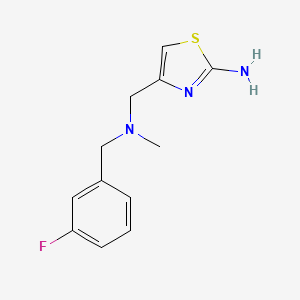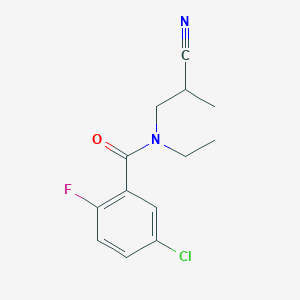
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound’s molecular structure includes a benzamide core with chloro, cyano, and fluoro substituents, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chloro, cyano, and fluoro groups is achieved through specific reactions such as halogenation, cyanation, and fluorination. Common reagents used in these reactions include chlorine gas, cyanogen bromide, and fluorine gas. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of chloro and fluoro groups with other functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is employed in the development of agrochemicals and other industrial products due to its reactivity and stability.
Mécanisme D'action
The mechanism by which 5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide exerts its effects involves interactions with specific molecular targets The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects The pathways involved may include signal transduction, gene expression regulation, and metabolic processes
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-N-(2-cyanopropyl)-1λ 3 -thia-3,4-diazacyclopenta-3,5-diene-2-carboxamide
- 5-chloro-N-methyl-6-propan-2-yloxypyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide stands out due to its specific substituents and their arrangement on the benzamide core. This unique structure imparts distinct reactivity and functionality, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further highlights its versatility and importance in scientific studies.
Propriétés
Formule moléculaire |
C13H14ClFN2O |
|---|---|
Poids moléculaire |
268.71 g/mol |
Nom IUPAC |
5-chloro-N-(2-cyanopropyl)-N-ethyl-2-fluorobenzamide |
InChI |
InChI=1S/C13H14ClFN2O/c1-3-17(8-9(2)7-16)13(18)11-6-10(14)4-5-12(11)15/h4-6,9H,3,8H2,1-2H3 |
Clé InChI |
VSBNODDNKFOKPK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(C)C#N)C(=O)C1=C(C=CC(=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
![11-bromo-8-methyl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14903812.png)



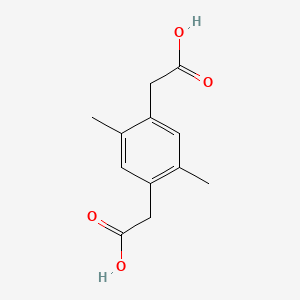

![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
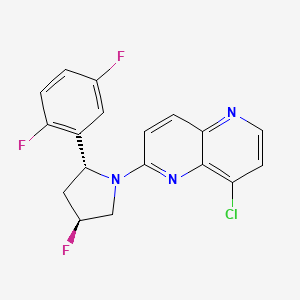
![1-Bromo-4-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B14903867.png)
